4-methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride
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Overview
Description
4-methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride is a fluorinated bicyclic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural features, which include a trifluoromethyl group and a bicyclic framework, making it a valuable building block in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride typically involves the iodocyclization of fluorinated 3-hydroxy-/3-aminomethyl methylenecyclobutanes. This reaction is facilitated by the use of (Ir[dF(CF3)ppy]2(dtbpy))PF6 (2 mol%) in dichloromethane under blue LED irradiation at 450 nm, yielding the bicyclic scaffold in good yields . Switching the solvent to acetonitrile can further improve the yield to 90% .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes . This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-di/trifluoromethyl-2-heterabicyclo[2.1.1]hexanes: These compounds share a similar bicyclic framework and fluorinated substituents, making them comparable in terms of reactivity and applications.
Fluorinated 2,4-methanoproline analogues: These analogues are structurally related and used in similar research contexts.
Uniqueness
4-methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride stands out due to its specific combination of a trifluoromethyl group and a bicyclic azabicyclohexane framework. This unique structure imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are advantageous in drug design and other applications .
Properties
CAS No. |
2742657-70-9 |
---|---|
Molecular Formula |
C7H11ClF3N |
Molecular Weight |
201.6 |
Purity |
95 |
Origin of Product |
United States |
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